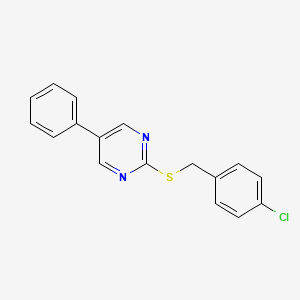

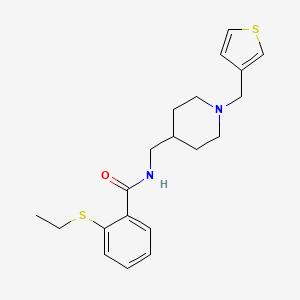

![molecular formula C16H18FNO2 B2823567 cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034513-91-0](/img/structure/B2823567.png)

cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is an organic compound featuring both a cyclohexene ring and a fluoro-dihydrobenzooxazepinone framework. It has significant potential in medicinal chemistry and chemical biology due to its unique structural features and reactivity.

Preparation Methods

The synthesis of cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone can be approached via multiple routes:

- Synthetic Routes:

Cyclization and Fluorination: One common method involves cyclization of a substituted aniline derivative followed by selective fluorination.

Friedel-Crafts Acylation: Another approach uses Friedel-Crafts acylation involving a fluorinated benzooxazepinone precursor and cyclohexene.

- Reaction Conditions:

Typical cyclization conditions might involve acid or base catalysis and heating.

Fluorination steps often require specific fluorinating agents like Selectfluor.

- Industrial Production Methods:

On an industrial scale, the synthesis would likely focus on optimizing the yield and minimizing steps, potentially through continuous flow reactions to handle hazardous intermediates safely.

Chemical Reactions Analysis

Cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is versatile in its reactivity:

- Types of Reactions:

Oxidation: Can undergo oxidation reactions forming carbonyl derivatives.

Reduction: The ketone functionality is reducible under appropriate conditions.

Substitution: The compound can participate in substitution reactions, especially at the fluoro site and the benzooxazepinone ring.

- Common Reagents and Conditions:

For oxidation: reagents like PCC (pyridinium chlorochromate) or Jones reagent.

For reduction: use of sodium borohydride or lithium aluminum hydride.

For substitutions: nucleophiles like organolithium or Grignard reagents.

- Major Products Formed:

Oxidation forms oxidized ketone or aldehyde derivatives.

Reduction results in alcohol derivatives.

Substitution yields a variety of functionalized cyclohexene derivatives.

Scientific Research Applications

The compound has diverse applications in several fields:

- Chemistry:

Used as a building block for synthesizing complex molecules due to its reactivity.

- Biology:

Functions as a probe to study biochemical pathways involving fluorinated compounds.

- Medicine:

Investigated for its potential as a lead compound in developing new drugs.

- Industry:

Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

Cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone acts through specific molecular mechanisms:

- Molecular Targets:

Binds to enzymes or receptors involved in oxidative stress pathways due to its fluorinated structure.

- Pathways Involved:

Engages in redox reactions affecting cellular processes and signaling pathways, possibly inhibiting specific enzymes.

Comparison with Similar Compounds

Compared to other compounds, it stands out due to its unique combination of structural features and reactivity:

- Similar Compounds:

Cyclohexyl derivatives with different substituents.

Fluorinated benzooxazepinones with varying ring structures.

- Uniqueness:

Its dual ring system and fluorine atom confer distinct chemical properties, enhancing its utility in research and industry.

While extensive studies on the compound are relatively new, cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone holds promise in several cutting-edge applications, potentially offering breakthroughs in various scientific fields.

Properties

IUPAC Name |

cyclohex-3-en-1-yl-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2/c17-14-6-7-15-13(10-14)11-18(8-9-20-15)16(19)12-4-2-1-3-5-12/h1-2,6-7,10,12H,3-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVITSOEGQMYNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)

![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)

![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)

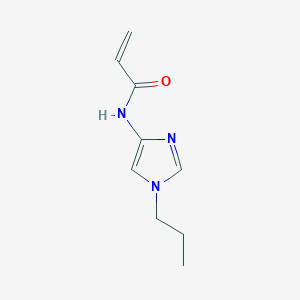

![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)

![2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2823494.png)

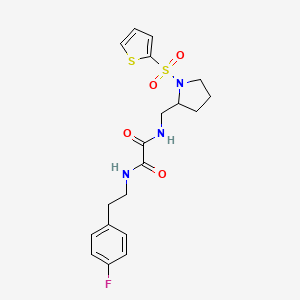

![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)